molecular formula C22H22N6O2 B11197486 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11197486
M. Wt: 402.4 g/mol
InChI Key: PEYVQIKMEVUZIG-UHFFFAOYSA-N
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Description

5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a triazole ring, and multiple methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylphenyl Groups: The methylphenyl groups are introduced through Friedel-Crafts alkylation reactions.

    Formation of the Triazole Ring: The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Final Coupling: The final compound is obtained by coupling the oxazole and triazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced or hydrogenated products.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they often involve key signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific arrangement of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-13-6-4-8-16(10-13)22-25-18(15(3)30-22)12-28-20(23)19(26-27-28)21(29)24-17-9-5-7-14(2)11-17/h4-11H,12,23H2,1-3H3,(H,24,29)

InChI Key

PEYVQIKMEVUZIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC(=C4)C)N

Origin of Product

United States

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